

Predicted pKa and density of N1-Benzyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N1-Benzyl pseudouridine	
Cat. No.:	B12388842	Get Quote

An In-depth Technical Guide to the Physicochemical Properties of N1-Benzyl Pseudouridine

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the predicted physicochemical properties of **N1-Benzyl pseudouridine**, a modified nucleoside of interest in therapeutic research. It includes predicted data for its acid dissociation constant (pKa) and density, outlines the computational and experimental methodologies for determining these properties, and contextualizes its biological relevance through key signaling pathways.

Predicted Physicochemical Data

The predicted values for the pKa and density of **N1-Benzyl pseudouridine** are summarized below. These values are derived from computational models and serve as essential estimates for experimental design and formulation development.

Property	Predicted Value	Unit
рКа	9.36 ± 0.10	
Density	1.505 ± 0.06	g/cm ³

Table 1: Summary of Predicted Physicochemical Properties for N1-Benzyl pseudouridine.[1]

Methodologies for Property Determination

This section details both the computational methods used for the prediction of pKa and the standard experimental protocols for the empirical determination of pKa and density.

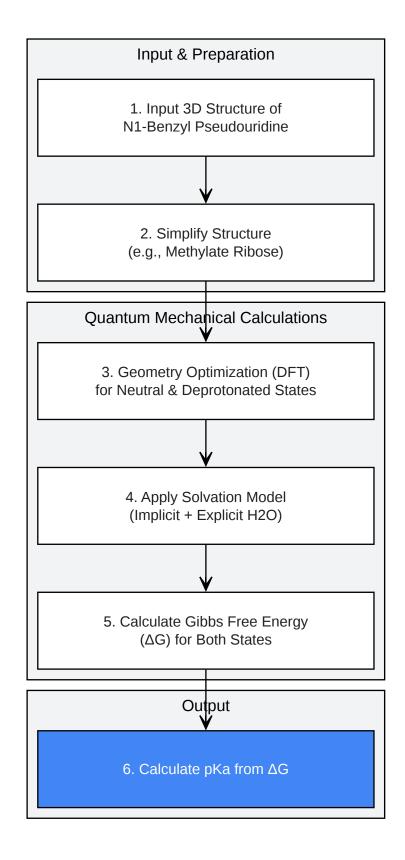
Computational pKa Prediction Protocol

The prediction of pKa values for modified nucleosides like **N1-Benzyl pseudouridine** is a multi-step process involving quantum mechanical calculations. These methods calculate the free energy difference between the protonated and deprotonated states of a molecule to determine its acidity.

Core Computational Method:

A common and reliable approach involves the use of Density Functional Theory (DFT) combined with a solvation model to account for the aqueous environment.[2][3][4]

- Model Simplification: To reduce computational cost while maintaining accuracy, the ribose sugar moiety is often substituted with a methyl group.[2]
- Geometry Optimization: The 3D structures of both the neutral (protonated) and anionic (deprotonated) forms of the molecule are optimized to find their lowest energy conformations. This is typically performed using a DFT functional, such as B3LYP, with a basis set like 6-31+G(d,p).[2][3][4]
- Solvation Modeling: The effect of the solvent (water) is crucial and is modeled using a combination of implicit and explicit methods.
 - Implicit Model: The bulk solvent is represented as a continuous medium with a specific dielectric constant, using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
 - Explicit Model: A small number of individual water molecules are placed at key hydrogenbonding positions around the ionization site to model specific, direct interactions.[2]
- Free Energy Calculation: The standard Gibbs free energies in the gas phase (G_gas) and the solvation free energies (ΔG_solv) are calculated for both the neutral and deprotonated



species.

- pKa Calculation: The pKa is then calculated from the difference in free energy between the acidic (AH) and basic (A⁻) forms in solution using the following thermodynamic cycle and equation:
 - $\circ \Delta G_{aq} = G_{aq}(A^{-}) + G_{aq}(H^{+}) G_{aq}(AH)$
 - pKa = ΔG_{aq} / (2.303 * RT), where R is the gas constant and T is the temperature.

The following diagram illustrates the typical workflow for this computational prediction.

Click to download full resolution via product page

Computational Workflow for pKa Prediction

Experimental pKa Determination Protocols

Several established methods can be used to experimentally measure the pKa of nucleosides.

- UV-Vis Spectrophotometry: This is a common method that relies on the difference in the
 ultraviolet absorbance spectra between the protonated and deprotonated forms of the
 molecule. A series of buffered solutions across a range of pH values are prepared, and the
 absorbance of the compound is measured in each. The pKa is determined by plotting
 absorbance at a specific wavelength against pH and fitting the data to the HendersonHasselbalch equation.
- NMR-detected pH Titrations: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment.[5] The chemical shifts of specific nuclei (e.g., ¹H, ¹³C) that are close to the ionization site will change as a function of pH. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated to determine the pKa.[5]
- Potentiometric Titration: This classic method involves titrating a solution of the compound
 with a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant
 is added. The pKa corresponds to the pH at the half-equivalence point, where half of the
 compound has been neutralized.

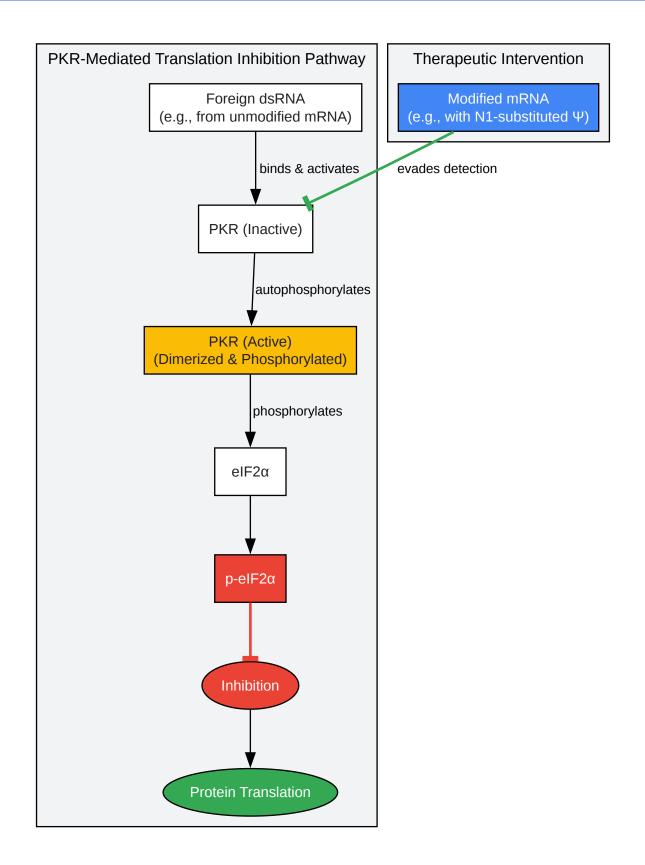
Experimental Density Determination Protocols

The density of a solid organic compound can be determined using several gravimetric techniques.

- Gas Pycnometry: This is a highly accurate method for determining the true density of a solid.
 It measures the volume of the solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber. The density is then calculated by dividing the known mass of the sample by the measured volume.
- Buoyancy Technique (Archimedes' Principle): This method involves weighing the sample in air and then weighing it again while submerged in a liquid of known density (an auxiliary liquid in which the sample is insoluble).[6] The difference in weight is equal to the weight of the displaced liquid. From this, the volume of the sample can be calculated, and subsequently its density.[6]

Biological Context: Relevance in mRNA Translation

Modified nucleosides, including derivatives of pseudouridine, are critical in the development of mRNA therapeutics. Their primary role is to help the synthetic mRNA evade the host's innate immune system, which would otherwise recognize it as foreign and shut down protein translation. One of the key pathways involved is mediated by the Protein Kinase R (PKR).


PKR Signaling Pathway:

- Activation: Foreign double-stranded RNA (dsRNA), a common byproduct of viral replication and in vitro transcription of mRNA, is a potent activator of PKR.[7]
- Dimerization and Autophosphorylation: Upon binding dsRNA, PKR dimerizes and autophosphorylates, transitioning to its active state.
- eIF2 α Phosphorylation: Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2 α).[7][8]
- Translation Inhibition: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, preventing the recycling of eIF2 to its active GTP-bound state.[3][8] This halts the delivery of the initiator Met-tRNA to the ribosome, leading to a global shutdown of protein synthesis.[8]

Incorporating modified nucleosides like N1-methylpseudouridine (a close relative of **N1-Benzyl pseudouridine**) into the mRNA sequence can reduce PKR activation, thereby preventing the phosphorylation of eIF2 α and allowing for robust and sustained translation of the therapeutic protein.

The diagram below illustrates this critical cellular pathway.

Click to download full resolution via product page

Innate Immune Evasion by Modified mRNA

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for the inhibition of translation through eIF2α phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental Approaches for Measuring pKa's in RNA and DNA PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Protein kinase R Wikipedia [en.wikipedia.org]
- 8. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Predicted pKa and density of N1-Benzyl pseudouridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388842#predicted-pka-and-density-of-n1-benzyl-pseudouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com